molecular formula C4H5N3 B1222590 4-Aminopyrimidine CAS No. 591-54-8

4-Aminopyrimidine

Cat. No. B1222590
CAS RN: 591-54-8
M. Wt: 95.1 g/mol
InChI Key: OYRRZWATULMEPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Aminopyrimidine derivatives has been explored through various innovative approaches. One method involves the flow and batch mode focused microwave synthesis, starting from 5-amino-4-cyanopyrazoles, which are then converted into more complex pyrazolopyrimidine structures (Smith et al., 2007). Another strategy employs TfOH-mediated [2 + 2 + 2] cycloadditions of ynamides with two discrete nitriles to synthesize multi-substituted 4-aminopyrimidines, showcasing the versatility and efficiency of this approach (Chen et al., 2016).

Molecular Structure Analysis

Studies on the molecular structure of this compound derivatives highlight the importance of their electronic and structural features. The synthesis and properties of novel polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine reveal insights into the molecular architecture and its impact on material properties, such as thermal stability and mechanical strength (Xia et al., 2006).

Chemical Reactions and Properties

This compound undergoes various chemical transformations that allow for the creation of a wide range of derivatives. For instance, the electrochemical synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides demonstrates the compound's reactivity and the potential for generating diverse molecular structures (Sengmany et al., 2011).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. Research on the electrochemical reduction of this compound in aqueous media provides valuable data on its redox behavior and associated chemical transformations, which are essential for understanding its physical properties and reactivity profile (Czochralska & Elving, 1981).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with various reagents, ability to form hydrogen bonds, and participation in cycloaddition reactions, are fundamental to its utility in synthetic chemistry. The regiocontrolled gold-catalyzed [2+2+2] cycloadditions to construct this compound cores highlight the compound's capacity for engaging in complex chemical reactions, underscoring its importance in the development of pharmaceutically relevant molecules (Karad & Liu, 2014).

Scientific Research Applications

Interaction with Potassium Channels

4-Aminopyrimidine (4-AP) has been observed to affect potassium currents in squid axon membranes. It reduces potassium currents without impacting transient sodium currents. The block of potassium channels by 4-AP varies depending on factors like membrane potential, duration of depolarization, and frequency of depolarizations. This makes 4-AP a useful tool for studying potassium conductance in excitable membranes under specific conditions (Yeh et al., 1976).

Biological Compound Design

This compound derivatives have shown potential in the design of biologically active compounds. These derivatives are being researched for their use in developing antiviral, antileukemic agents, drugs for neurodegenerative disorders, cancer, anti-inflammatory, and hormonal drugs (Erkin et al., 2021).

Photo-deactivation Pathways

The hydration effects on the photo-deactivation process of this compound have been studied. This research helps in understanding the photodynamics of this compound, which is crucial for its applications in photochemistry and related fields (Szymczak et al., 2010).

HIV-1 Inhibition

A series of 4-aminopyrimidines has been identified as novel HIV inhibitors. Structural modifications in these compounds have led to the discovery of analogs with significant potency against HIV replication, highlighting their potential in antiviral therapy (Gadhachanda et al., 2007).

Antiplasmodial Activity

2-Aminopyrimidine based 4-aminoquinolines have been synthesized and shown potent anti-plasmodial activity against strains of Plasmodium falciparum. These compounds present a promising avenue for malaria treatment (Singh et al., 2012).

Serotonin Receptor Agonism

Aminopyrimidine derivatives have been identified as novel 5-HT(1A) agonists, showing potential in the treatment of conditions like anxiety and depression (Dounay et al., 2009).

Inhibitors in Medical Research

4-Aminopyrimidines have been used as inhibitors in various medical research applications. For example, they have shown potential in inhibiting the proliferation of cancer cells and affecting the activity of certain receptors, demonstrating their broad applicability in pharmacological research (Madia et al., 2021).

Mechanism of Action

Target of Action

4-Aminopyrimidine, also known as 4-aminopyridine (4-AP), primarily targets voltage-gated potassium (Kv) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .

Mode of Action

This compound acts as an inhibitor of Kv channels . By blocking these channels, it prolongs the action potentials and enhances the release of neurotransmitters . This results in increased neuronal signaling . It’s worth noting that 4-AP has also been shown to potentiate voltage-gated calcium channel currents, independent of its effects on Kv channels .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of action potentials in neurons through the modulation of Kv channels . By inhibiting these channels, this compound affects the repolarization phase of the action potential, leading to a prolonged depolarization state. This enhances the release of neurotransmitters, thereby facilitating neuronal communication .

Pharmacokinetics

This compound is typically administered orally and has a high bioavailability of 96%

Result of Action

The primary molecular effect of this compound is the inhibition of Kv channels , leading to prolonged action potentials and enhanced neurotransmitter release . At the cellular level, this results in increased neuronal signaling . In the context of disease, this compound has been shown to reduce axon damage and demyelination in models of traumatic brain injury .

Safety and Hazards

4-Aminopyrimidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

Future Directions

There are several research directions for 4-Aminopyrimidine. It has been used in the preparation of 1:4-dihydro-4-imino-1-methylpyrimidine hydriodide . It has also been used as a research tool in characterizing subtypes of the potassium channel . Moreover, it has been used to generate seizures in animal models for the evaluation of antiseizure agents . In the field of anticancer drug discovery, pyrimidine derivatives have shown promising results . The development of new pyrimidines as anti-inflammatory agents is also being explored .

properties

IUPAC Name

pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRRZWATULMEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10207841
Record name 4-Aminopyrimidine
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Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

591-54-8
Record name 4-Aminopyrimidine
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Record name 4-Pyrimidinamine
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Synthesis routes and methods

Procedure details

Method XLXVII: Compound FJ. 4,6-dichloro-5-nitro-2-methylmercaptopurine (1.0715 g, 4.502 mmol) was dissolved in 25 mL THF and cooled to 0° C. NH3/MeOH was added (3.5 Equiv) and the mixture was allowed to stir cold for 1 h. Aminoester (1.22 g, 4.37 mmol) was then added dropwise as a solution in 10 mL THF over 10-15 minutes, and the resulting mixture was allowed to warm to room temperature. After 3 h, the reaction was quenched with the addition of water, diluted with EtOAc and the pH was adjusted to =8 using solid K2CO3. The mixture was washed with water, washed with brine then dried with sodium sulfate and concentrated in vacua. The crude product was then chromatographed on silica with a CH2Cl2 and 20% MeOH/CH2Cl2 gradient over 10-15 column volumes. Sometimes mixtures of 6-chloropyrimidine and 6-aminopyrimidine products are obtained (1.02 g) and are sequentially treated with excess NH3 in MeOH in THF over 45 minutes at room temperature and rechromatographed as above to give pure 6-aminopyrimidine product (716 mg). LCMS-ESI+: calc'd for C16H21N6O4S: 392.43 (M+H+); Found: 393.0 (M+H+).
Name
4,6-dichloro-5-nitro-2-methylmercaptopurine
Quantity
1.0715 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Aminoester
Quantity
1.22 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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